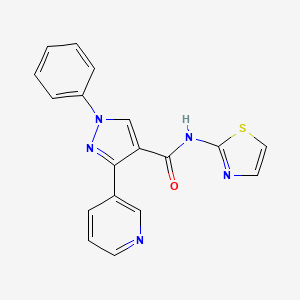
1-(4-nitrophenyl)-2-(8-quinolinylthio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-nitrophenyl)-2-(8-quinolinylthio)ethanone, also known as NQO1, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. NQO1 is a potent inhibitor of the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which plays a crucial role in the detoxification of reactive oxygen species in cells.
Mechanism Of Action
1-(4-nitrophenyl)-2-(8-quinolinylthio)ethanone inhibits the enzyme 1-(4-nitrophenyl)-2-(8-quinolinylthio)ethanone by binding to its active site and preventing the detoxification of reactive oxygen species. This leads to the accumulation of oxidative stress and ultimately cell death in cancer cells. Additionally, 1-(4-nitrophenyl)-2-(8-quinolinylthio)ethanone has been found to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.
Biochemical And Physiological Effects
In addition to its potential therapeutic applications in cancer treatment, 1-(4-nitrophenyl)-2-(8-quinolinylthio)ethanone has been found to have other biochemical and physiological effects. It has been shown to modulate the activity of various enzymes, including cytochrome P450 and glutathione S-transferase, which are involved in drug metabolism and detoxification. Additionally, 1-(4-nitrophenyl)-2-(8-quinolinylthio)ethanone has been found to play a role in the regulation of cellular energy metabolism and oxidative stress.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 1-(4-nitrophenyl)-2-(8-quinolinylthio)ethanone in lab experiments is its specificity for the 1-(4-nitrophenyl)-2-(8-quinolinylthio)ethanone enzyme. This allows for targeted inhibition of 1-(4-nitrophenyl)-2-(8-quinolinylthio)ethanone and the study of its downstream effects. However, one limitation of using 1-(4-nitrophenyl)-2-(8-quinolinylthio)ethanone is its potential toxicity, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for research on 1-(4-nitrophenyl)-2-(8-quinolinylthio)ethanone. One area of interest is the development of 1-(4-nitrophenyl)-2-(8-quinolinylthio)ethanone inhibitors with improved pharmacological properties, such as increased potency and reduced toxicity. Additionally, further studies are needed to investigate the role of 1-(4-nitrophenyl)-2-(8-quinolinylthio)ethanone in other disease states, such as neurodegenerative disorders and cardiovascular disease. Finally, the potential use of 1-(4-nitrophenyl)-2-(8-quinolinylthio)ethanone as a biomarker for cancer diagnosis and prognosis is an area of active research.
Synthesis Methods
1-(4-nitrophenyl)-2-(8-quinolinylthio)ethanone can be synthesized using a multi-step process that involves the reaction of 4-nitrobenzaldehyde with 8-hydroxyquinoline in the presence of a catalyst to form 1-(4-nitrophenyl)-2-(8-hydroxyquinolinylthio)ethanone. This intermediate can then be treated with thionyl chloride to yield the final product, 1-(4-nitrophenyl)-2-(8-quinolinylthio)ethanone.
Scientific Research Applications
1-(4-nitrophenyl)-2-(8-quinolinylthio)ethanone has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce cell death in cancer cells by inhibiting 1-(4-nitrophenyl)-2-(8-quinolinylthio)ethanone, which leads to the accumulation of reactive oxygen species and oxidative stress. Additionally, 1-(4-nitrophenyl)-2-(8-quinolinylthio)ethanone has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
properties
IUPAC Name |
1-(4-nitrophenyl)-2-quinolin-8-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3S/c20-15(12-6-8-14(9-7-12)19(21)22)11-23-16-5-1-3-13-4-2-10-18-17(13)16/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRAWXQZYWQUTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Nitrophenyl)-2-(quinolin-8-ylsulfanyl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-3-(hydroxyimino)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5756273.png)
![ethyl [(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio]acetate](/img/structure/B5756283.png)

![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5756298.png)
![3-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B5756299.png)

![2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B5756324.png)


![ethyl 4-({[2-(3-fluorobenzoyl)hydrazino]carbonyl}amino)benzoate](/img/structure/B5756356.png)



![1-(3-bromophenyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5756378.png)